BenchChemオンラインストアへようこそ!

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime

partition coefficient XLogP drug design

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime (CAS 512826-89-0) is a trisubstituted aldoxime featuring an ortho-OH···oxime H-bond that preorganizes geometry for discrete mononuclear metal complexes. Its XLogP=2.3 and TPSA=62.1 Ų confer CNS-favorable permeability-solubility balance for BBB screening. The crystalline aldehyde precursor (m.p. 141–143 °C) enables gravimetric QC. HBD=2, HBA=4, with ethoxy oxygen, expands co-crystal synthon space over de-ethoxy analogs. Select this regioisomer for conformational preorganization in SAR campaigns.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Cat. No. B7761705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=NO)Br)O
InChIInChI=1S/C9H10BrNO3/c1-2-14-8-4-6(5-11-13)3-7(10)9(8)12/h3-5,12-13H,2H2,1H3/b11-5+
InChIKeyHLFPCKOFKFUDOZ-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime: Physicochemical Identity and Research-Grade Procurement Profile


3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime (CAS 512826-89-0, PubChem CID 135616054) is a trisubstituted aromatic aldoxime with the IUPAC name 2-bromo-6-ethoxy-4-[(E)-hydroxyiminomethyl]phenol, bearing bromine at C-3, an ethoxy group at C-5, and a phenolic hydroxyl group at C-4 relative to the oxime-bearing carbon [1]. This substitution pattern places the phenol OH ortho to the oxime moiety, enabling a strong intramolecular O–H···N hydrogen bond that stabilizes the phenol–imine tautomeric form in the solid state [2]. The compound is commercially supplied for research purposes with a molecular weight of 260.08 g·mol⁻¹ and is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory irritant (H335) .

Why Generic Substitution of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime Can Compromise Experimental Reproducibility


In-class benzaldehyde oxime analogs bearing bromine and alkoxy substituents exhibit substantial variation in lipophilicity, hydrogen-bonding capacity, and tautomeric preference depending on the exact position and identity of these substituents [1]. For instance, relocating the ethoxy group from C-5 to C-2 eliminates the ortho-OH···oxime intramolecular hydrogen bond, altering the solid-state conformation and potentially changing reactivity in Schiff base formation or metal coordination [2]. These differences are not captured by a single ‘benzaldehyde oxime’ inventory entry, making direct substitution without experimental revalidation a risk for data inconsistency in structure–activity campaigns. The quantitative evidence below maps the specific physicochemical boundaries within which 3-bromo-5-ethoxy-4-hydroxybenzaldehyde oxime must be selected over its closest analogs.

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime: Head-to-Head Differentiation Metrics for Sourcing Decisions


Lipophilicity Advantage Over De-ethoxy and Methoxy Analogs Enables Broadened Partitioning Range

The computed octanol–water partition coefficient (XLogP3-AA, PubChem) places this compound at the upper end of the series, increasing lipophilicity without exceeding the typical drug-like threshold of 5. Relative to the closest de‑ethoxy analog 3‑bromo‑4‑hydroxybenzaldehyde oxime (LogP = 1.96 ) and the methoxy analog 3‑bromo‑4‑hydroxy‑5‑methoxybenzaldehyde oxime (predicted XLogP ≈ 1.9, Class‑level inference), the target compound’s XLogP of 2.3 represents a +0.34 to +0.4 log unit gain [1]. This difference corresponds to an approximate 2.2‑ to 2.5‑fold higher equilibrium concentration in a non‑polar phase under standard shake‑flask conditions, a magnitude that can shift IC50 values in cell‑based assays by altering intracellular availability.

partition coefficient XLogP drug design lipophilicity optimization

Elevated Hydrogen-Bond Acceptor Count Increases Intermolecular Interaction Potential Relative to the Lighter De-ethoxy Analog

Specific hydrogen-bond donor/acceptor counts retrieved from the PubChem compound record for the target compound are HBD = 2, HBA = 4 [1]. By comparison, the de-ethoxy analog 3‑bromo‑4‑hydroxybenzaldehyde oxime (C₇H₆BrNO₂) provides HBD = 2 and HBA = 3 (one fewer oxygen lone-pair centre) . The additional ether oxygen in the target compound therefore adds one HBA site without altering the donor count, increasing the total intermolecular H‑bonding capacity. This property is relevant for co‑crystal design, supramolecular synthon engineering, and any application where the compound acts as a ligand competing for hydrogen‑bond‑rich binding pockets.

hydrogen bonding acceptor count crystal engineering molecular recognition

Scaled Topological Polar Surface Area Advantageous for Blood–Brain Barrier Permeation Screening Panels

Topological Polar Surface Area (TPSA) is a predictor of intestinal absorption and CNS penetration, with values below 140 Ų considered favorable and those below 60–70 Ų often used as an initial CNS-permeability flag. The target compound’s TPSA = 62.1 Ų, obtained from PubChem’s computed molecular descriptors [1], sits precisely within this CNS‑favorable band. Its de‑ethoxy comparator 3‑bromo‑4‑hydroxybenzaldehyde oxime displays TPSA = 52.8 Ų ; the target compound presents a +9.3 Ų (≈17.6%) higher TPSA, attributable to the ethoxy oxygen, yet remains below the common CNS‑disfavor threshold of 70–90 Ų. This property positions the target compound in a permeability window that may be desirable for CNS‑targeted fragment libraries.

TPSA CNS drug design ADME property permeability prediction

Regiospecific Ortho-Hydroxy–Oxime Intramolecular H‑Bond Locks Solid-State Conformation, Absent in Non‑Ortho Isomers

X-ray crystallographic studies of structurally related o‑hydroxy‑substituted benzaldehyde oximes and Schiff bases consistently demonstrate the adoption of the phenol–imine tautomeric form, stabilized by a strong intramolecular O–H···N hydrogen bond with O···N distances in the 2.55–2.60 Å range [1]. In 3‑bromo‑5‑ethoxy‑4‑hydroxybenzaldehyde oxime, the para‑positioning of the oxime group relative to the phenolic OH enables this same six‑membered H‑bonded ring. By contrast, the positional isomer 5‑bromo‑2‑ethoxybenzaldehyde oxime (CAS 432512-55-5) places the ethoxy group at C‑2 and carries no phenolic OH ortho to the oxime, precluding this intramolecular H‑bond and thereby allowing greater conformational flexibility. This conformational preorganization can directly impact melting point, solubility, and the geometry of metal‑chelate complexes derived from the oxime.

intramolecular hydrogen bond phenol–imine tautomer conformational preorganization X-ray crystallography

Oral Toxicity Flag (H302) Shared Across Class but Absence of Heavier Dihalogenation Mitigates Additional Hazard Burden

The target compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation), as declared in the Fluorochem SDS . The mono‑bromo analog 3‑bromo‑4‑hydroxy‑5‑methoxybenzaldehyde oxime shows an identical hazard profile (H315, H319, H335) on Apollo Scientific SDS . In contrast, the dibromo analog 2,3‑dibromo‑5‑ethoxy‑6‑hydroxybenzaldehyde oxime introduces a further bromine atom and a molecular weight increase of +78.9 g·mol⁻¹, which may invoke additional toxicological liabilities not evaluated for the mono‑bromo target compound. The target compound therefore occupies a 'minimal additional hazard' position among halogenated benzaldehyde oxime analogs, with a well‑characterized single‑bromine safety profile.

GHS hazard classification lab safety procurement risk assessment acute oral toxicity

Precursor Crystallinity Advantage: Aldehyde Starting Material with Defined Melting Point Aids Purity Certification

The immediate synthetic precursor, 3‑bromo‑5‑ethoxy‑4‑hydroxybenzaldehyde (CAS 3111-37-3), is a crystalline solid with a reported melting point of 141–143 °C and a predicted boiling point of ≈303.8 °C . This crystallinity enables straightforward purification of the precursor by recrystallization prior to oximation, providing a quality‑control gateway that is unavailable for oily or low‑melting analogs. For comparison, the regioisomeric aldehyde 5‑bromo‑2‑ethoxybenzaldehyde (CAS 79636-94-5), precursor to 5‑bromo‑2‑ethoxybenzaldehyde oxime, is reported as a liquid or low‑melting solid at ambient temperature , complicating purity verification by melting‑point determination. The defined melting behaviour of the precursor translates into higher batch‑to‑batch confidence for the oxime product.

precursor crystallinity melting point quality control synthetic intermediate

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime: Evidence-Anchored Application Scenarios for Scientific and Industrial Users


Fragment-Based CNS Drug Discovery Libraries Requiring Quantified Lipophilicity and TPSA Boundaries

With XLogP = 2.3 and TPSA = 62.1 Ų, the compound falls within the CNS‑favorable property space (XLogP 1–3, TPSA <70 Ų). Procurement for a CNS fragment library should specify this ethoxy homolog over the de‑ethoxy (LogP = 1.96, TPSA = 52.8) or methoxy (predicted XLogP ≈ 1.9) variants to maintain the permeability‑solubility balance required for blood–brain barrier screening panels [1].

Conformationally Preorganized Ligand Synthesis for Metallosupramolecular Complexes

The ortho‑OH···oxime intramolecular H‑bond locks the donor‑atom geometry, favouring formation of discrete mono‑nuclear complexes over polymeric architectures. Researchers synthesizing oxime‑based metal chelates for catalysis or magnetic materials should select this regioisomer over 5‑bromo‑2‑ethoxybenzaldehyde oxime, where the absence of the ortho‑phenolic H‑bond donor eliminates conformational preorganization [2].

Synthetic Intermediate with Quality‑Controllable Precursor for Multi‑Step Reaction Sequences

The crystalline aldehyde precursor (m.p. 141–143 °C) provides a reliable melting‑point QC checkpoint that enables certification of precursor purity prior to oximation . Laboratories executing multi‑step sequences where intermediate purity is critical should prefer this oxime over those derived from oily or low‑melting aldehydes, where gravimetric or spectroscopic purity checks are less straightforward.

Hydrogen‑Bond‑Directed Co‑Crystal Design with Defined HBA/HBD Stoichiometry

With HBD = 2 and HBA = 4, the compound provides a specific H‑bond donor–acceptor ratio well‑suited for systematic co‑crystal screening with complementary co‑formers. Procurement of the ethoxy‑bearing analog ensures that the ether oxygen (absent in the de‑ethoxy comparator, HBA = 3) is available as a co‑crystal contact point, expanding the accessible synthon space [1].

Quote Request

Request a Quote for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.